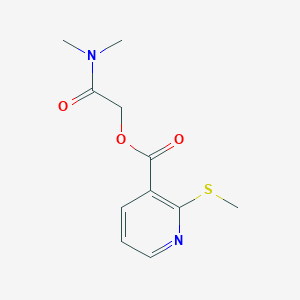
trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a specific stereochemistry. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can help in maintaining the desired stereochemistry and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Differing in stereochemistry.
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Lacking specific stereochemistry.
2,4-Dimethylphenylacetic acid: Lacking the cyclopropane ring.
Uniqueness
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and structurally similar compounds.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |
Clave InChI |
BDCAWIWSTIEPCK-WDEREUQCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

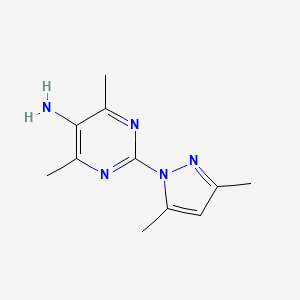

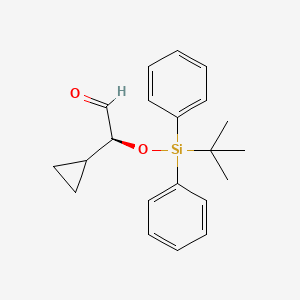
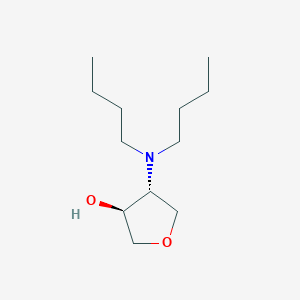



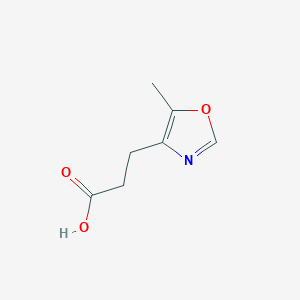


![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
